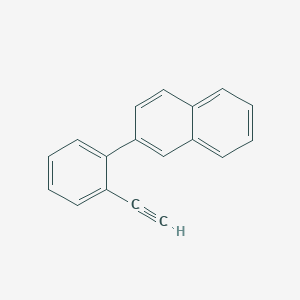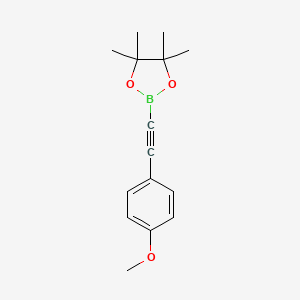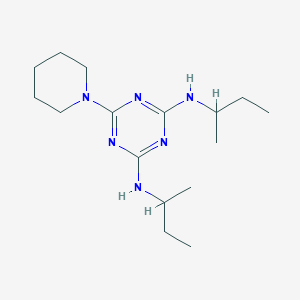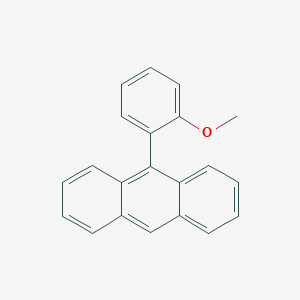![molecular formula C13H20ClNO2 B14122882 Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride](/img/structure/B14122882.png)
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride is a chemical compound with the molecular formula C13H20O2N1Cl1. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its solid form and is often used in early discovery research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride typically involves the reaction of 3-(Aminomethyl)phenylacetic acid with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active compound, which then interacts with cellular pathways to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[3-(Aminomethyl)Phenyl]Acetate Hydrochloride
- Ethyl 3-(Cyclopropylamino)-2-Methylpropanoate
- Methyl 4-(Aminomethyl)Benzoate Hydrochloride
Uniqueness
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H20ClNO2 |
|---|---|
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14;/h4-6,8,10H,3,7,9,14H2,1-2H3;1H |
Clé InChI |
XQGANDCZRBUAQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CC1=CC(=CC=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)



![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/structure/B14122853.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide](/img/structure/B14122857.png)
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122864.png)


![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
![3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
![(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14122886.png)
